

An In-depth Technical Guide on 3-Methylcyclopentane-1,2-dione: Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Methylcyclopentane-1,2-dione**

Cat. No.: **B147288**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **3-methylcyclopentane-1,2-dione**, a significant compound in flavor and fragrance chemistry, and a potential building block in organic synthesis. This document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of 3-Methylcyclopentane-1,2-dione

The melting point and solubility are critical parameters for the handling, formulation, and application of any chemical compound. The following table summarizes the available quantitative data for **3-methylcyclopentane-1,2-dione**.

Property	Value	Solvents	Source(s)
Melting Point	104-108 °C	Not Applicable	[1] [2] [3] [4]
106.5 - 107 °C	Not Applicable	[5]	
105.0°C to 110.0°C	Not Applicable	[6]	
Solubility	Soluble	Water	[2] [6]
Soluble	Methanol	[1]	
Predicted Water Solubility	63.9 g/L	[5] [7]	

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the melting point and solubility of a solid organic compound such as **3-methylcyclopentane-1,2-dione**.

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.[\[8\]](#) The capillary method is a widely used technique for this determination.[\[9\]](#)

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[\[8\]](#)[\[9\]](#)
- Thermometer
- Sample of **3-methylcyclopentane-1,2-dione**
- Mortar and pestle (optional, for powdering the sample)
- Heating medium (e.g., mineral oil for Thiele tube)[\[9\]](#)

Procedure:

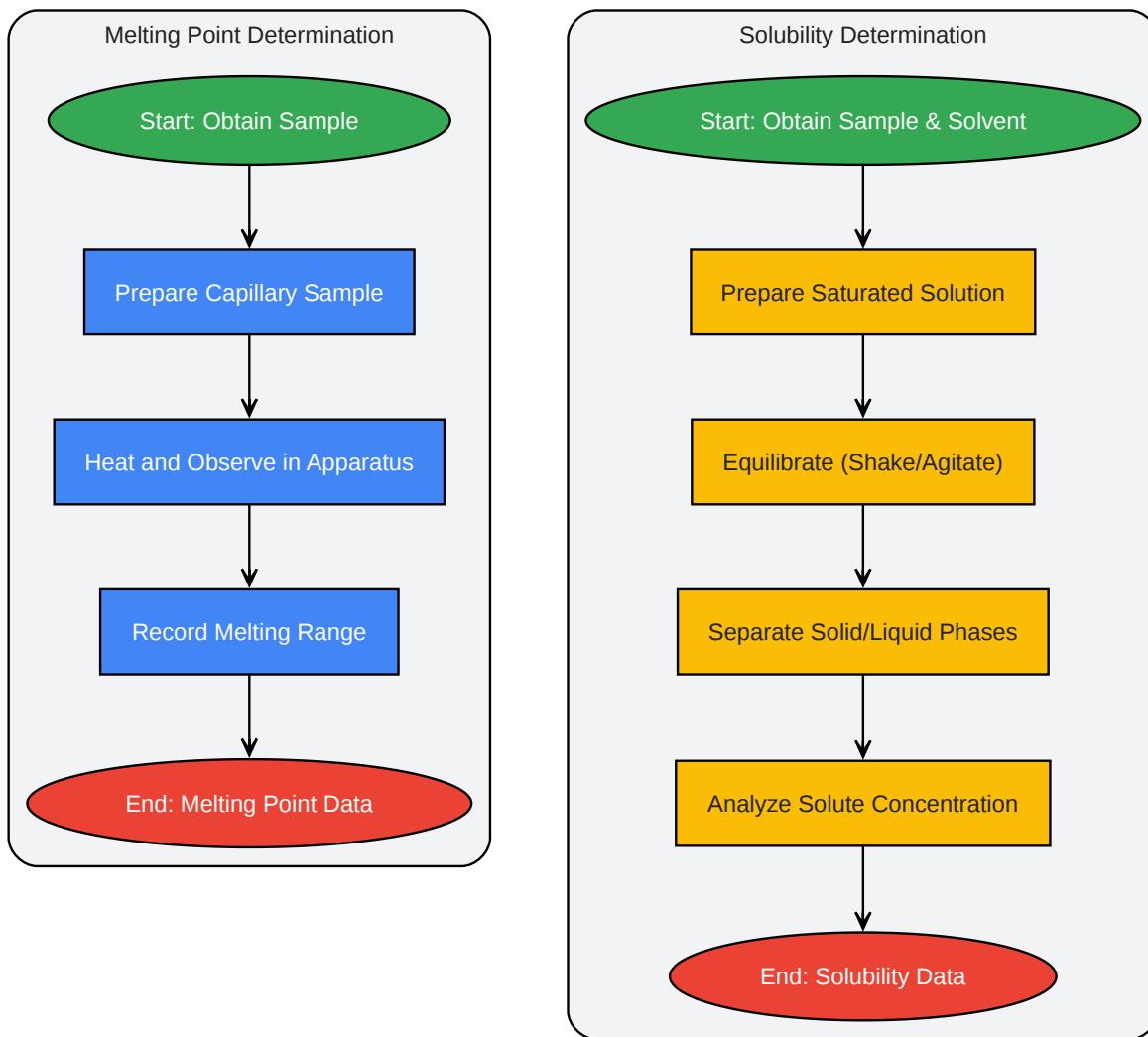
- Sample Preparation: A small amount of the crystalline **3-methylcyclopentane-1,2-dione** is finely powdered.[9] The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[9]
- Heating and Observation: The heating medium is heated slowly and steadily, with constant stirring if using a Thiele tube, to ensure uniform temperature distribution.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8] For accurate results, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.
- Data Recording: The observed temperature range constitutes the melting point of the sample. For high purity compounds, this range is typically narrow (0.5-1.0 °C).[8]

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent due to its simplicity and reliability.[10]

Apparatus and Materials:

- Vials or flasks with screw caps
- Analytical balance
- Shaker or agitator at a controlled temperature
- Centrifuge
- Syringe filters (if necessary for phase separation)
- Solvent of interest (e.g., water, methanol)
- Sample of **3-methylcyclopentane-1,2-dione**

- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)


Procedure:

- Sample Preparation: An excess amount of solid **3-methylcyclopentane-1,2-dione** is added to a known volume of the solvent in a vial. The excess solid ensures that a saturated solution is formed.
- Equilibration: The vials are sealed and placed in a shaker or agitator set to a constant temperature. The mixture is agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[10]
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation, which pellets the excess solid.[10]
- Sample Analysis: A clear aliquot of the supernatant (the saturated solution) is carefully removed. The concentration of **3-methylcyclopentane-1,2-dione** in this aliquot is then determined using a suitable analytical technique.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of the melting point and solubility of a chemical compound.

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining melting point and solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-1,2-cyclopentanedione CAS#: 765-70-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3-Methyl-1,2-cyclopentanedione, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 3-甲基-1,2-环戊二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]
- 6. 3-Methyl-1,2-cyclopentanedione, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-Methylcyclopentane-1,2-dione: Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147288#3-methylcyclopentane-1-2-dione-melting-point-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com